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Foreword: A Molecule of Interest in Modern
Medicinal Chemistry
2-Amino-5-(trifluoromethyl)benzonitrile, a substituted aromatic nitrile, represents a

cornerstone building block in contemporary drug discovery and development. Its unique

electronic and structural features, conferred by the interplay of an amino group, a nitrile moiety,

and a trifluoromethyl substituent, make it a versatile scaffold for the synthesis of

pharmacologically active agents. This guide provides a comprehensive overview of its core

physicochemical properties, offering not only empirical data but also the underlying scientific

rationale for its behavior and the experimental methodologies for its characterization. This

document is intended for researchers, scientists, and drug development professionals who

require a deep and practical understanding of this important chemical entity.

Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical compound is to establish its identity and

structure. 2-Amino-5-(trifluoromethyl)benzonitrile is an aromatic compound based on a
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benzene ring, substituted with an amino (-NH₂), a cyano (-C≡N), and a trifluoromethyl (-CF₃)

group.

Identifier Value Source

Chemical Name
2-Amino-5-

(trifluoromethyl)benzonitrile
[1]

Synonyms

4-Amino-3-

cyanobenzotrifluoride, 2-

Cyano-4-

(trifluoromethyl)aniline

[1][2]

CAS Number 6526-08-5 [1]

Molecular Formula C₈H₅F₃N₂ [1]

Molecular Weight 186.14 g/mol [3]

InChI Key
ZLCIALUBLCAXPL-

UHFFFAOYSA-N

The strategic placement of these functional groups dictates the molecule's reactivity, polarity,

and potential for intermolecular interactions, which are critical determinants of its behavior in

both chemical and biological systems. The electron-withdrawing nature of the trifluoromethyl

and nitrile groups, contrasted with the electron-donating amino group, creates a unique

electronic landscape that influences its properties.

Key Physicochemical Properties: A Tabulated
Summary
The physicochemical properties of a compound are paramount in drug development,

influencing everything from its synthesis and formulation to its pharmacokinetic and

pharmacodynamic profile. The following table summarizes the key properties of 2-Amino-5-
(trifluoromethyl)benzonitrile.
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Property Value
Experimental Context and
Rationale

Physical Form Solid

Melting Point 72-74 °C

The defined melting point

range suggests a crystalline

solid with a relatively high

degree of purity. This property

is crucial for formulation

development, particularly for

solid dosage forms.

Boiling Point 268.5 °C at 760 mmHg

This relatively high boiling

point is indicative of strong

intermolecular forces, likely

hydrogen bonding from the

amino group and dipole-dipole

interactions from the nitrile and

trifluoromethyl groups. A lower

boiling point of 95-115 °C has

also been reported, which may

correspond to a different

pressure or be an error.[1]

Density 1.4 ± 0.1 g/cm³

The density is important for

process chemistry calculations,

such as reactor volume and

mass transfer considerations.

[1]

Flash Point 116.2 °C

This value is a critical safety

parameter, indicating the

lowest temperature at which

the vapor can ignite in the

presence of an ignition source.

[1]

Water Solubility Low solubility The presence of the

hydrophobic trifluoromethyl
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group and the aromatic ring

significantly reduces aqueous

solubility. While the amino and

nitrile groups can participate in

hydrogen bonding, their effect

is outweighed.[4]

Organic Solvent Solubility
Soluble in some organic

solvents

The molecule's mixed polarity

allows for solubility in a range

of organic solvents. This is a

key consideration for its use in

synthesis and for purification

methods like chromatography.

[4]

pKa (Predicted) -0.02 ± 0.10

The predicted pKa of the

protonated amino group is very

low due to the strong electron-

withdrawing effects of the

adjacent nitrile and the

trifluoromethyl group on the

ring, making the amino group

significantly less basic than

aniline.[2]

LogP (XLogP3) 2.4

This value indicates a

moderate degree of

lipophilicity, suggesting the

compound can readily cross

cell membranes, a desirable

property for many drug

candidates.[1]

Spectroscopic Characterization: The Molecular
Fingerprint
Spectroscopic analysis is indispensable for confirming the structure and purity of a compound.

[5] Below is a guide to the expected spectroscopic features of 2-Amino-5-
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(trifluoromethyl)benzonitrile.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups.[6] For this molecule, the key

diagnostic peaks are:

N-H Stretch: Two sharp to medium peaks are expected in the region of 3300-3500 cm⁻¹,

characteristic of the primary amine.

C≡N Stretch: A strong, sharp absorption band is anticipated around 2220-2240 cm⁻¹. The

conjugation with the aromatic ring typically lowers this frequency compared to aliphatic

nitriles.[7]

C-F Stretch: Strong absorptions are expected in the 1100-1300 cm⁻¹ region due to the C-F

bonds of the trifluoromethyl group.

Aromatic C-H and C=C Stretches: These will be present in their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[5]

¹H NMR: The aromatic region (typically δ 6.5-8.0 ppm) will show a complex splitting pattern

corresponding to the three protons on the benzene ring. The chemical shifts will be

influenced by the electronic effects of the substituents. The amino group protons will likely

appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the

range of 115-125 ppm. The carbon of the trifluoromethyl group will appear as a quartet due

to coupling with the fluorine atoms. The aromatic carbons will have distinct signals, with their

chemical shifts reflecting the electron-donating and -withdrawing nature of the attached

groups.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural

information through fragmentation patterns.[8]
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Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 186.

Fragmentation: Common fragmentation pathways for aromatic nitriles may involve the loss of

HCN (m/z 27) or other small neutral molecules. The trifluoromethyl group is relatively stable

but can also be involved in fragmentation.

Experimental Protocols: A Practical Approach
To ensure the trustworthiness of data, robust and validated experimental protocols are

essential. Here, we provide a detailed methodology for determining the kinetic solubility of 2-
Amino-5-(trifluoromethyl)benzonitrile, a critical parameter in early drug discovery.[9]

Determination of Kinetic Aqueous Solubility by High-
Throughput Screening (HTS)
Causality Behind Experimental Choices: Kinetic solubility is often determined in early drug

discovery as it provides a rapid assessment of a compound's dissolution and precipitation

behavior under non-equilibrium conditions, which can be more representative of the initial

stages of drug absorption in the body.[10] Dimethyl sulfoxide (DMSO) is commonly used as the

initial solvent due to its ability to dissolve a wide range of organic compounds. The subsequent

dilution into an aqueous buffer simulates the transition of a drug from a concentrated form into

the aqueous environment of the gastrointestinal tract.

Experimental Workflow Diagram:

Prepare 10 mM stock solution in DMSO Create serial dilutions in DMSO

Add DMSO stock to buffer (final DMSO conc. <1%)

Add aqueous buffer (e.g., PBS, pH 7.4) to 96-well plate

Incubate at room temperature with shaking

Measure turbidity by nephelometry or UV-Vis spectroscopy

Filter plate to remove precipitate

Quantify concentration of soluble compound by HPLC-UV

end

Determine solubility limit
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Click to download full resolution via product page

Caption: Workflow for kinetic solubility determination.

Step-by-Step Methodology:

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Amino-5-
(trifluoromethyl)benzonitrile in 100% DMSO.

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to

create a range of concentrations (e.g., 10 mM down to 0.01 mM).

Aqueous Buffer Addition: To a separate 96-well plate, add the desired aqueous buffer (e.g.,

phosphate-buffered saline, pH 7.4).

Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from

the dilution plate to the corresponding wells of the aqueous buffer plate. The final

concentration of DMSO should be kept low (typically ≤ 1%) to minimize its effect on solubility.

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set

period (e.g., 2 hours) with gentle shaking to allow for precipitation to reach a pseudo-

equilibrium.

Analysis:

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration

at which a significant increase in turbidity is observed is the kinetic solubility limit.[11]

HPLC-UV Analysis (for higher accuracy): a. Filter the contents of each well through a filter

plate to remove any precipitated solid. b. Analyze the filtrate by a validated HPLC-UV

method to determine the concentration of the compound remaining in solution. c. The

kinetic solubility is the highest concentration at which no precipitation is observed, or the

concentration of the saturated solution after precipitation has occurred.

Safety and Handling
As a laboratory chemical, 2-Amino-5-(trifluoromethyl)benzonitrile requires careful handling.

[12][13][14]
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Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and

serious eye irritation, and may cause respiratory irritation.[12]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a

chemical fume hood.

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials

such as strong oxidizing agents. Keep the container tightly sealed.[4]

Applications and Significance in Drug Discovery
2-Amino-5-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of various

pharmaceutical agents. Its trifluoromethyl group can enhance metabolic stability and binding

affinity, while the amino and nitrile groups provide versatile handles for further chemical

modifications. It has been utilized in the development of:

Non-steroidal androgen receptor modulators: These are important in the treatment of

prostate cancer.[15]

Anticancer agents: The benzonitrile scaffold is present in numerous compounds with

demonstrated antiproliferative activity.[15]

Conclusion
2-Amino-5-(trifluoromethyl)benzonitrile is a molecule with a rich physicochemical profile that

underpins its utility in medicinal chemistry. A thorough understanding of its properties, from its

melting point and solubility to its spectroscopic fingerprint, is crucial for its effective application

in the synthesis and development of new therapeutic agents. The methodologies and data

presented in this guide provide a solid foundation for researchers and scientists working with

this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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